Ethyl 2-methylcyclopropanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 2-methylcyclopropanecarboxylate and its analogs often involves complex reactions highlighting the intricacy of manipulating cyclopropane rings. A notable approach involves the reaction of small-size cycloalkane rings with RuO4, leading to the oxidative ring opening by regioselective scission of electron-rich bonds in ethyl 2,2-dimethoxycyclopropane-1-carboxylates, showcasing the potential for creating diverse functionalized compounds through oxidative scission methods (Graziano et al., 1996).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the reactivity and properties of Ethyl 2-methylcyclopropanecarboxylate. The structure of related compounds, such as 1-aminocyclopropane-1-carboxylate synthase, provides insights into the catalytic mechanisms and structural basis for enzyme activity, which is indirectly relevant to understanding the molecular structure and reactivity of Ethyl 2-methylcyclopropanecarboxylate derivatives (Capitani et al., 1999).
Chemical Reactions and Properties
Ethyl 2-methylcyclopropanecarboxylate undergoes various chemical reactions, illustrating its reactivity and potential for functionalization. An example includes its participation in the Pauson-Khand reaction, where ethyl trans-2-phenylethynylcyclopropanecarboxylate undergoes a cycloaddition reaction, leading to the formation of complex cycloadducts, demonstrating the compound's versatility in synthetic organic chemistry (Kretschik et al., 1997).
Physical Properties Analysis
The physical properties of Ethyl 2-methylcyclopropanecarboxylate, such as solubility, melting point, and boiling point, are essential for its handling and application in various scientific experiments. While specific studies on these properties were not identified, understanding the physical properties of similar cyclopropane derivatives provides a basis for predicting the behavior of Ethyl 2-methylcyclopropanecarboxylate in different environments.
Chemical Properties Analysis
The chemical properties of Ethyl 2-methylcyclopropanecarboxylate, including its reactivity with various chemical reagents, stability under different conditions, and its role as a precursor or intermediate in synthetic and natural reactions, are of significant interest. For instance, the synthesis and reactivity of fluorinated analogs of cyclopropane carboxylic acids highlight the influence of substituents on the cyclopropane ring's reactivity and the potential for creating novel compounds with unique properties (Sloan & Kirk, 1997).
Scientific Research Applications
1. Role in Synthesis and Biological Evaluation
Ethyl 2-methylcyclopropanecarboxylate plays a critical role in the synthesis of various compounds. For instance, Boztaş et al. (2019) explored its derivatives in the synthesis of bromophenol derivatives with a cyclopropyl moiety. These derivatives showed effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
2. Utilization in Ethylene Inhibition in Plants
This chemical compound is integral in research involving ethylene inhibition in plants. Sisler and Serek (2003) discussed compounds like 1-Methylcyclopropene that bind to the ethylene receptor in plants. These compounds are used in extending the life of plant material by preventing ethylene response, slowing down the ripening process in fruits and vegetables (Sisler & Serek, 2003).
3. Application in Postharvest Biology
Its application in postharvest biology is significant. For example, Watkins (2006) discussed the use of 1-methylcyclopropene (1-MCP) on fruits and vegetables, highlighting its role in improving the maintenance of product quality after harvest (Watkins, 2006).
4. Involvement in Polymer Chemistry
The compound also finds applications in polymer chemistry. Pang et al. (2003) demonstrated the enzymatic catalysis using horseradish peroxidase in the presence of cyclodextrine for oligomerization of related derivatives (Pang, Ritter, & Tabatabai, 2003).
5. Contribution to Organic Synthesis and Chemistry
Ethyl 2-methylcyclopropanecarboxylate is pivotal in organic synthesis. Graziano et al. (1996) explored its reactivity with RuO4, leading to the oxidative ring opening in certain derivatives (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Safety And Hazards
Ethyl 2-methylcyclopropanecarboxylate is classified as a flammable liquid . It should be stored in a cool, well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces . Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .
properties
IUPAC Name |
ethyl 2-methylcyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYSLVLBKXDZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50943175 | |
Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylcyclopropanecarboxylate | |
CAS RN |
20913-25-1 | |
Record name | Ethyl 2-methylcyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20913-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methylcyclopropanecarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020913251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-methylcyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50943175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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